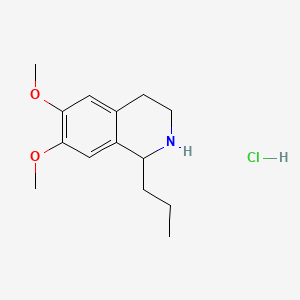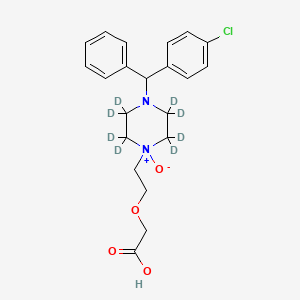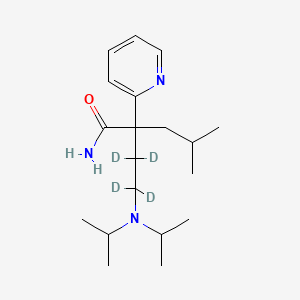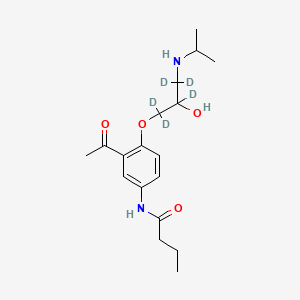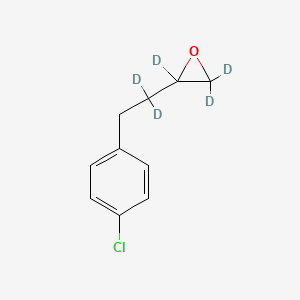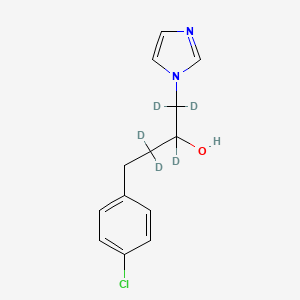![molecular formula C12H12N4 B563264 2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline CAS No. 82050-11-1](/img/structure/B563264.png)
2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline
説明
2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline, also known as IQ, is a type of heterocyclic aromatic amine (HCA). It is a class of mutagenic/carcinogenic harmful compounds mainly found in high-protein thermally processed foods and polluted environments . It is a light tan crystalline solid or tan powder .
Molecular Structure Analysis
The molecular formula of IQ is C11H10N4 . It has an average mass of 198.224 Da and a monoisotopic mass of 198.090546 Da .Chemical Reactions Analysis
IQ may be sensitive to prolonged exposure to heat. It is stable under moderately acidic and alkaline conditions and in cold dilute aqueous solutions when protected from light. This compound is rapidly degraded by dilute hypochlorite .Physical And Chemical Properties Analysis
IQ is sensitive to light and air and is insoluble in water . It may emit potentially toxic fumes when involved in a fire .科学的研究の応用
Toxicology Studies
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) is a common heterocyclic amine (HCA) that is found in high-protein thermally processed foods and contaminated environments . It has been shown to trigger liver damage by inhibiting autophagy and inducing endoplasmic reticulum stress in zebrafish . This makes it a valuable compound for studying hepatotoxicity and the mechanisms of liver damage .
Carcinogenicity and Mutagenicity Studies
IQ is a mutagenic and carcinogenic compound . This makes it useful in research related to cancer and genetic mutations. It can be used to study the mechanisms of carcinogenesis and mutagenesis, and to test potential anticancer and antimutagenic drugs .
Food Safety Research
Given that IQ is commonly found in high-protein thermally processed foods, it is often used in food safety research . Studies can investigate the conditions under which IQ forms in food, how it can be detected and quantified, and how its formation can be prevented or reduced .
Environmental Contamination Studies
IQ is also found in contaminated environments . This makes it a useful compound for studying environmental contamination and pollution. It can be used to investigate the sources and effects of environmental contamination, and to test methods for pollution prevention and remediation .
Pharmaceutical Research
Quinoline, which is part of the structure of IQ, is a vital scaffold for leads in drug discovery . Therefore, IQ can be used in pharmaceutical research to develop new drugs .
Synthetic Organic Chemistry
Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . IQ, as a quinoline derivative, can be used in research related to the synthesis of new organic compounds .
作用機序
Target of Action
It is known to interact with various cellular components, leading to changes in cell behavior .
Mode of Action
This compound is known to inhibit autophagy and induce endoplasmic reticulum stress (ERS) in cells . It upregulates the expression of the 78-kDa glucose-regulated protein (GRP78) and C/EBP homologous protein (CHOP), both of which are related to ERS . It also decreases the protein expression of autophagy-related 5 (Atg5)-Atg12, Beclin1, and LC3-II, and increases the protein expression of p62, suggesting that it inhibits autophagy .
Biochemical Pathways
The compound affects the ERS pathway and autophagy pathway. ERS is a cellular stress response related to the endoplasmic reticulum. When ERS is induced, it can lead to cell death if the stress is too severe or prolonged. Autophagy is a process by which cells recycle their own components to provide necessary building blocks for maintaining cellular functions and adapting to changing conditions .
Pharmacokinetics
It is known that the compound is metabolized by the cytochrome p450 isoform cyp1a2 and conjugated by n-acetyltransferase or sulfotransferase to a metabolite that reacts with dna to form adducts .
Result of Action
The compound’s action results in liver damage, as evidenced by histopathological and ultrastructural analysis showing damaged hepatocytes . It induces apoptosis of liver cells, with increased expression of apoptosis factor genes and decreased expression of Bcl-2 protein .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is found in high-temperature cooked meats and tobacco smoke . The compound’s effects may be influenced by the concentration of the compound in the environment, the presence of other compounds, and the specific conditions of the cellular environment .
Safety and Hazards
IQ is a harmful substance and possesses potential carcinogenicity and mutagenicity for humans . It may emit potentially toxic fumes when involved in a fire . It’s important to protect this chemical from exposure to light, keep the container tightly closed under an inert atmosphere, and store under refrigerated temperatures .
特性
IUPAC Name |
4-methyl-3-(trideuteriomethyl)imidazo[4,5-f]quinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-7-6-9-8(4-3-5-14-9)10-11(7)16(2)12(13)15-10/h3-6H,1-2H3,(H2,13,15)/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGWMIJIGUYNAY-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C3=C1N(C(=N3)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C3=C(C=C2C)N=CC=C3)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675576 | |
| Record name | 4-Methyl-3-(~2~H_3_)methyl-3H-imidazo[4,5-f]quinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline | |
CAS RN |
82050-11-1 | |
| Record name | 3H-Imidazo[4,5-f]quinolin-2-amine, 4-methyl-3-(methyl-d3)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82050-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-3-(~2~H_3_)methyl-3H-imidazo[4,5-f]quinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



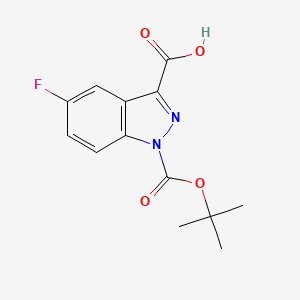
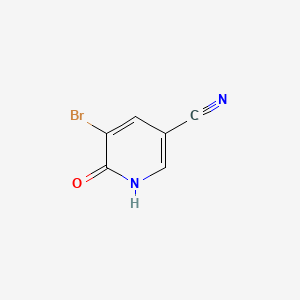
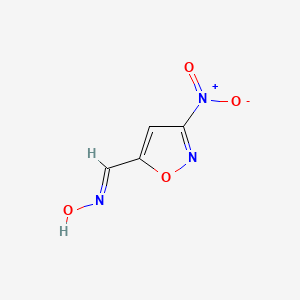
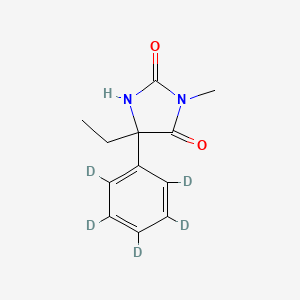

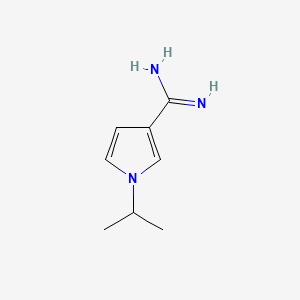
![2-[(3R,6S)-6-[(2R,3aR,4aR,8aS,9aR)-4,4,7,9a-tetramethyl-2,3,3a,4a,5,6,8a,9-octahydrobenzo[f][1]benzofuran-2-yl]-6-methyldioxan-3-yl]propanoic acid](/img/structure/B563195.png)
